N-(3,4-dichlorophenyl)-N'-(propan-2-ylideneamino)oxamide
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Overview
Description
N-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide: is a chemical compound that belongs to the class of oxamides It is characterized by the presence of a dichlorophenyl group and a propan-2-ylideneamino group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxamide core are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles, appropriate solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols
Scientific Research Applications
N-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. It may be used in studies related to signal transduction pathways and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industrial applications, N-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)carbamate: This compound shares a similar structure but has a carbamate group instead of an oxamide group.
N-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)urea: This compound has a urea group in place of the oxamide group.
Uniqueness: N-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxamide group allows for specific interactions with molecular targets, differentiating it from similar compounds with carbamate or urea groups.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-(propan-2-ylideneamino)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-6(2)15-16-11(18)10(17)14-7-3-4-8(12)9(13)5-7/h3-5H,1-2H3,(H,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHTWULXGTVXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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